4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde
Description
Properties
IUPAC Name |
4-oxo-3H-quinazoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-4-6-1-2-8-7(3-6)9(13)11-5-10-8/h1-5H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOKNBKFOURBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856014 | |
| Record name | 4-Oxo-1,4-dihydroquinazoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121529-15-4 | |
| Record name | 3,4-Dihydro-4-oxo-6-quinazolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121529-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1,4-dihydroquinazoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of this compound involves multi-step synthetic routes starting from substituted anthranilic acids or related intermediates. Traditional methods such as the Niementowski synthesis and benzoxazinone intermediates remain foundational, while modern approaches like one-pot three-component reactions offer efficient and versatile alternatives. Selective oxidation and functional group manipulations enable the introduction of the oxo and aldehyde functionalities. Careful control of reaction conditions and purification steps ensures high purity and yield of the target compound.
This comprehensive analysis integrates classical and contemporary synthetic methodologies, providing a robust framework for the preparation of this compound based on diverse, authoritative sources.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid.
Reduction: 4-Hydroxy-3,4-dihydroquinazoline-6-carbaldehyde.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Anticancer Activity : Numerous studies have demonstrated that derivatives of 4-oxo-3,4-dihydroquinazoline exhibit significant anticancer properties. For instance, compounds targeting eIF4E-dependent conditions have shown efficacy against various cancers, including colon and lung cancer .
- Antimicrobial Properties : Some derivatives have been investigated for their antibacterial and antifungal activities, indicating potential as therapeutic agents against infections.
-
Biological Studies :
- Enzyme Inhibition : Quinazoline derivatives are known to inhibit tyrosine kinases, crucial in cancer progression. Research has highlighted their role in modulating signaling pathways that affect cell proliferation and survival .
- Inflammatory Diseases : The compound is also being explored for its potential to treat inflammatory conditions due to its ability to modulate immune responses.
Case Studies
Mechanism of Action
The mechanism by which 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Positional Effects : The bioactivity and solubility of quinazoline derivatives are highly dependent on substituent positions. For example, this compound’s formyl group at the 6-position contrasts with the 2-carbaldehyde oxime in , which may influence reactivity in further synthetic modifications.
Bioactive Derivatives with Modified Side Chains
Key Observations :
- COX-2 Inhibition : Compound 1c (a 4-oxo-3,4-dihydroquinazoline derivative) showed moderate COX-2 inhibition (47.1% at 20 μM), though significantly less potent than celecoxib (80.1% at 1 μM) . Its para-methoxy phenyl and sulfonamide groups are critical for activity.
- Antimicrobial Activity: Thieno[2,3-d]pyrimidine derivatives (e.g., from ) share the 4-oxo-dihydro core but incorporate sulfur heteroatoms, broadening their antimicrobial scope.
Comparison with Non-Quinazoline Heterocycles
Table 3: Cross-Class Heterocyclic Analogs
Key Observations :
- Quinoline vs. Quinazoline: 4-Oxo-1,4-dihydroquinoline derivatives (e.g., ) exhibit distinct electronic properties due to the nitrogen position in the bicyclic system, affecting their binding to targets like aldose reductase.
- Solubility Challenges : Many 4-oxo-dihydroquinazoline analogs (e.g., ) face solubility issues, necessitating formulation optimizations for in vivo applications.
Biological Activity
4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is a heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by an aldehyde group at the 6-position and an amino group at the 2-position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula : C9H8N2O
- Molecular Weight : Approximately 160.17 g/mol
The compound features a quinazoline core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines. For example, a series of quinazoline derivatives were tested for their antitumor activity against several cancer types:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | K562 (CML) | 5.2 |
| Compound B | HeLa (Cervical) | 7.8 |
| Compound C | MCF-7 (Breast) | 6.5 |
These results indicate that compounds derived from this compound can inhibit cancer cell proliferation effectively, suggesting potential as therapeutic agents in oncology .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for antimicrobial effects. The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's ability to inhibit the growth of pathogenic bacteria, supporting its application in treating infections .
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. For instance, it may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells. Additionally, its structural features allow it to bind to bacterial enzymes, disrupting essential cellular processes .
Case Studies and Research Findings
Several studies have explored the biological activity of quinazoline derivatives related to this compound:
- Antitumor Activity : A study evaluated a series of quinazoline derivatives for their ability to inhibit Aurora kinase activity, a critical target in cancer therapy. The results indicated that certain derivatives exhibited potent inhibitory effects, with IC50 values in the nanomolar range .
- Antimicrobial Efficacy : Another research project focused on the synthesis and evaluation of novel quinazoline derivatives against resistant bacterial strains. The findings revealed that some derivatives had enhanced antimicrobial properties compared to existing antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of various quinazoline compounds have provided insights into how modifications can enhance biological activity. For example, substituents at specific positions on the quinazoline ring were found to significantly affect potency against cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves anthranilic acid derivatives as starting materials, with reaction conditions (temperature, pH, and time) carefully optimized to prevent side reactions. For example, cyclization steps may require reflux in polar aprotic solvents like DMF. Purification often employs recrystallization or column chromatography to isolate the aldehyde-functionalized quinazoline derivative .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aldehyde proton resonance (~9-10 ppm) and aromatic ring system. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (ESI-MS) verifies molecular weight. Infrared (IR) spectroscopy can identify carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. How does the electronic nature of the aldehyde group influence the compound’s reactivity in subsequent derivatization reactions?
The electron-withdrawing aldehyde group enhances electrophilic character at the C-6 position, facilitating nucleophilic additions (e.g., condensation with amines to form Schiff bases). Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., acetic acid) are critical for controlling regioselectivity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction data be refined using programs like SHELX to resolve structural ambiguities in 4-Oxo-3,4-dihydroquinazoline derivatives?
SHELXL refinement incorporates high-resolution data to model hydrogen bonding and disorder. For example, anisotropic displacement parameters refine the aldehyde group’s orientation, while twin refinement (via SHELXT) resolves overlapping lattices in low-symmetry space groups. Validation tools in PLATON ensure geometric accuracy .
Q. What strategies address discrepancies in biological activity data when evaluating this compound against different enzyme targets?
Contradictions in IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting aldehyde hydration). Dose-response curves should be normalized to control for non-specific binding. Parallel studies using isothermal titration calorimetry (ITC) can validate target engagement .
Q. How can computational models predict the reactivity of the aldehyde group in this compound for further functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic attack sites. Molecular docking (AutoDock Vina) assesses steric accessibility of the aldehyde in enzyme active sites, guiding rational design of inhibitors .
Q. What crystallographic challenges arise when analyzing polymorphs of this compound, and how are they mitigated?
Polymorphism can lead to varying unit cell parameters (e.g., triclinic vs. monoclinic systems). High-throughput screening with synchrotron radiation identifies dominant phases. Rietveld refinement (TOPAS) quantifies phase ratios in polycrystalline samples .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral data (e.g., NOESY for spatial proximity) to resolve conflicting NMR assignments .
- Experimental Design : Use fractional factorial designs to optimize multi-step syntheses, reducing variables like temperature and solvent polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
